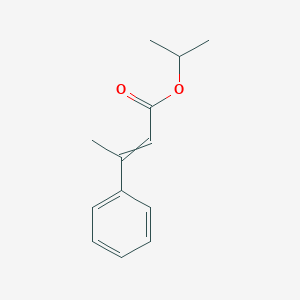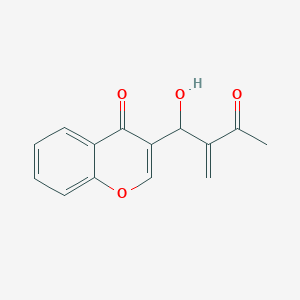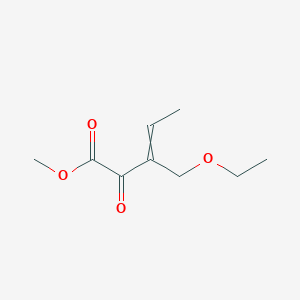
Nonadeca-10,13,16-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadeca-10,13,16-trien-2-one is a chemical compound characterized by its unique structure, which includes a ketone functional group and three conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nonadeca-10,13,16-trien-2-one typically involves the use of long-chain alkenes and specific catalysts to facilitate the formation of the conjugated triene system. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often requiring rigorous purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: Nonadeca-10,13,16-trien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) are used for addition reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
Nonadeca-10,13,16-trien-2-one has been studied for its role as a trail-following pheromone in termites . This compound is secreted by the sternal gland of certain termite species and plays a crucial role in their communication and foraging behavior . Additionally, its unique structure makes it a valuable compound for studying conjugated systems and their reactivity in synthetic chemistry.
Mechanism of Action
The mechanism by which Nonadeca-10,13,16-trien-2-one exerts its effects as a pheromone involves its interaction with specific receptors in the termite’s antennae . The compound binds to these receptors, triggering a behavioral response that leads the termites to follow the trail marked by the pheromone . This interaction is highly specific and involves molecular recognition processes that are still being studied in detail.
Comparison with Similar Compounds
Nonadeca-10,13-dien-2-one: Another trail-following pheromone with a similar structure but fewer double bonds.
Dodeca-3,6,8-trien-1-ol: A trail-following pheromone in other termite species with a different functional group and chain length.
Uniqueness: Nonadeca-10,13,16-trien-2-one is unique due to its specific structure, which includes three conjugated double bonds and a ketone group. This combination of features makes it distinct from other pheromones and contributes to its specific biological activity .
Properties
CAS No. |
848123-81-9 |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
nonadeca-10,13,16-trien-2-one |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3 |
InChI Key |
SMPVBSPHJSZMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
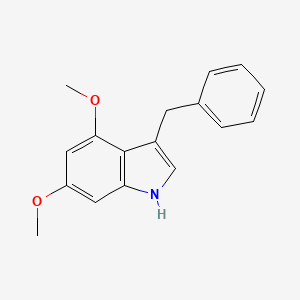
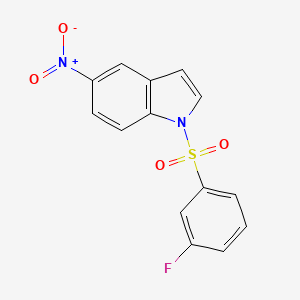

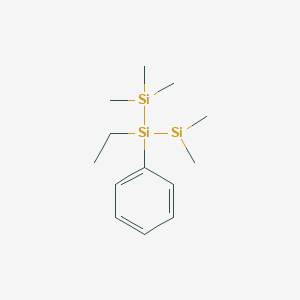
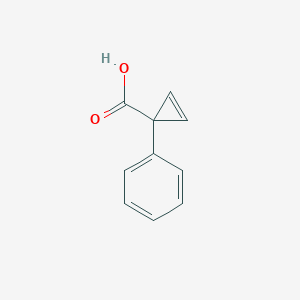
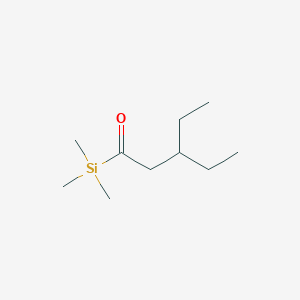
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
